molecular formula C16H12F3IN2OS B2636937 N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 339106-86-4

N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No.: B2636937
CAS No.: 339106-86-4
M. Wt: 464.24
InChI Key: LQBWCZHFSGOCAX-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a complex organic compound that features a combination of iodine, fluorine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline, 3,4,4-trifluoro-3-buten-1-ol, and nicotinic acid.

    Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as halogenation, esterification, and amination.

    Coupling Reactions: The key step in the synthesis is the coupling of the 4-iodophenyl group with the 3,4,4-trifluoro-3-butenyl group, typically facilitated by palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, potassium thiolate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, thiols, ethers.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study the interactions of iodine and fluorine-containing molecules with biological systems. Its ability to undergo various chemical modifications makes it a useful tool in the development of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and fluorine atoms in the compound can form strong interactions with these targets, potentially inhibiting or modulating their activity. The sulfur atom can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzamide
  • N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyridine
  • N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]quinoline

Uniqueness

Compared to similar compounds, N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide stands out due to the presence of the nicotinamide moiety, which can enhance its biological activity and specificity. The combination of iodine, fluorine, and sulfur atoms within its structure also provides unique chemical reactivity and stability, making it a valuable compound in various research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-iodophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3IN2OS/c17-13(14(18)19)7-9-24-16-12(2-1-8-21-16)15(23)22-11-5-3-10(20)4-6-11/h1-6,8H,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBWCZHFSGOCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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